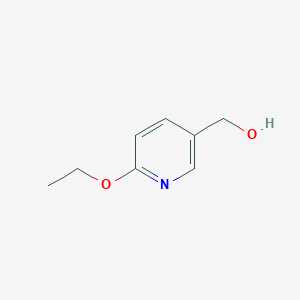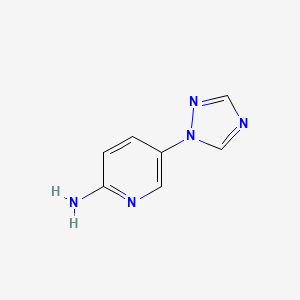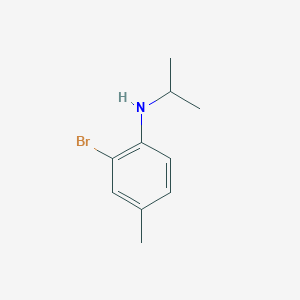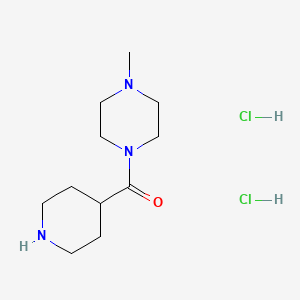
(6-Ethoxypyridin-3-yl)methanol
Vue d'ensemble
Description
“(6-Ethoxypyridin-3-yl)methanol” is a chemical compound with the CAS Number: 101990-67-4 . It has a molecular weight of 153.18 and its IUPAC name is (6-ethoxy-3-pyridinyl)methanol . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “(6-Ethoxypyridin-3-yl)methanol” is 1S/C8H11NO2/c1-2-11-8-4-3-7(6-10)5-9-8/h3-5,10H,2,6H2,1H3 . This indicates that the compound has a molecular formula of C8H11NO2 .Physical And Chemical Properties Analysis
“(6-Ethoxypyridin-3-yl)methanol” is a liquid at room temperature .Applications De Recherche Scientifique
Ligand Exchange and Complex Formation
Research has shown that (6-ethoxypyridin-3-yl)methanol can participate in ligand exchange reactions, contributing to the synthesis of complex compounds. For example, studies have highlighted its role in the formation of binuclear tungsten(0) carbonyl centers, where the methoxide ligand is replaced by more acidic alcohols, including substituted aryl alcohols, facilitating reactions at room temperature (Klausmeyer et al., 2003).
Synthesis and Crystal Structure
(6-Ethoxypyridin-3-yl)methanol derivatives have been synthesized and characterized, showing potential in the study of crystal structures. Research on the condensation reaction of (6-methylpyridin-2-yl)methanol with pyridine-2-carbaldehyde has led to the unexpected formation of complex compounds, such as 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, which were characterized by various spectroscopic methods, highlighting the molecule's symmetry and intramolecular hydrogen bonds (Percino et al., 2005).
Catalysis
Compounds derived from (6-ethoxypyridin-3-yl)methanol have been used as catalysts in chemical reactions. For instance, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, prepared in part from reactions involving methanol, has shown efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons, demonstrating the material's significant catalytic activity, stability, and reusability (Ghorbanloo & Maleki Alamooti, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .
Propriétés
IUPAC Name |
(6-ethoxypyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8-4-3-7(6-10)5-9-8/h3-5,10H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHCDCQSVAOBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Ethoxypyridin-3-yl)methanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Propan-2-yl)amino]benzonitrile](/img/structure/B3201568.png)



amine](/img/structure/B3201598.png)

![Butyl[(2,4-difluorophenyl)methyl]amine](/img/structure/B3201613.png)

![[1,3]Dioxolo[4,5-B]pyridine-6-boronic acid](/img/structure/B3201637.png)
![Sodium benzo[D]oxazole-2-carboxylate](/img/structure/B3201639.png)

![7-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3201655.png)

